Pixantrone bismaleinamide, commonly known as pixantrone, is an experimental antineoplastic drug primarily indicated for the treatment of aggressive Non-Hodgkin B-cell lymphomas. It is a derivative of anthracenedione, specifically designed to minimize cardiotoxic effects associated with traditional chemotherapeutics like doxorubicin. The drug acts as a DNA intercalating agent and has shown promise in clinical trials for its efficacy and safety profile.
Pixantrone was developed by Cell Therapeutics and is marketed under the trade name Pixuvri. It received marketing approval from the European Medicines Agency on May 10, 2012. The compound was initially synthesized through a collaborative effort involving researchers from the University of Vermont and various pharmaceutical companies, including Boehringer Mannheim and Novuspharma .
Pixantrone is classified as a cytotoxic agent and is categorized under the broader class of anticancer drugs known as anthracenediones. Unlike its analogs, it exhibits a unique mechanism of action that reduces its potential for cardiotoxicity while retaining antitumor efficacy.
The synthesis of pixantrone involves several chemical reactions that modify the structure of mitoxantrone to enhance its therapeutic profile. The primary method includes:
The synthesis typically requires the use of organic solvents and reagents under controlled conditions to optimize yield and purity. Detailed protocols involve specific temperature controls and reaction times to facilitate the formation of stable intermediates before arriving at the final compound .
Pixantrone has a complex molecular structure characterized by its aza-anthracenedione framework, which includes:
The chemical structure can be represented as follows:
This structure allows for effective intercalation into DNA, leading to cytotoxic effects against cancer cells while minimizing adverse effects on cardiac tissue .
Pixantrone undergoes several key chemical reactions that contribute to its mechanism of action:
The stability of pixantrone's DNA adducts is crucial for its effectiveness as an anticancer agent. Studies indicate that these interactions lead to significant cytotoxicity in tumor cells while sparing normal cardiac cells .
Pixantrone acts primarily through two mechanisms:
Clinical studies have demonstrated that pixantrone produces minimal cardiotoxicity compared to doxorubicin, attributed to its unique structural modifications that reduce oxidative stress and iron binding .
Relevant data regarding pharmacokinetics indicate that pixantrone has a large volume of distribution (25.8 L) and is approximately 50% bound to plasma proteins, with a moderate clearance rate .
Pixantrone has been primarily studied for its application in treating relapsed or refractory Non-Hodgkin B-cell lymphoma. Its reduced cardiotoxicity makes it a valuable alternative in patients with prior exposure to anthracyclines.
Additionally, ongoing research explores its potential effectiveness against other malignancies and autoimmune diseases due to its immunosuppressive properties observed in preclinical models . Further studies are required to fully understand its therapeutic scope beyond hematological cancers.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: